4-Nitro-3-(trifluoromethyl)phenol
Overview
Description
4-Nitro-3-(trifluoromethyl)phenol, also known as Lamprecide or TFM, is an organic compound with the molecular formula C7H4F3NO3 . It is a yellow crystalline powder and is primarily used as a piscicide, a type of fish poison used to combat parasitic and invasive species of fish .
Molecular Structure Analysis
The molecular structure of 4-Nitro-3-(trifluoromethyl)phenol consists of a phenol group (a benzene ring with a hydroxyl group), a nitro group (NO2), and a trifluoromethyl group (CF3) attached to the benzene ring . The presence of these functional groups contributes to the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
4-Nitro-3-(trifluoromethyl)phenol is a yellow crystalline powder . It has a molecular weight of 207.11 . The compound has a melting point of 76-79°C and a boiling point of 135-138°C at 0.01 mmHg .Scientific Research Applications
Aquatic Pest Control
4-Nitro-3-(trifluoromethyl)phenol: is commonly used as a selective lampricide, known by the trade name Lamprecide . It targets sea lamprey larvae in freshwater systems without significantly affecting other aquatic life. Its efficacy in controlling invasive species helps maintain biodiversity and protects valuable fish populations.
Organic Synthesis
TFM serves as a precursor in organic synthesis, particularly in the creation of complex molecules. Its nitro group can be reduced to an amine, providing a pathway to synthesize pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer research, TFM is utilized to introduce trifluoromethyl groups into polymers, enhancing their chemical resistance and stability. This modification is particularly valuable in creating materials for harsh environments .
Analytical Chemistry
Due to its distinct chemical structure, TFM is used as a standard in chromatography and mass spectrometry. It helps in the calibration of instruments and verification of analytical methods .
Photodecomposition Studies
TFM is a subject of study in photodecomposition research. Understanding its breakdown under light exposure is crucial for assessing environmental impact and designing more stable compounds .
Biochemical Research
The compound’s interaction with enzymes and proteins is of interest in biochemistry. It can act as an inhibitor or a reagent in enzymatic assays, aiding in the study of biological pathways .
Safety and Hazards
4-Nitro-3-(trifluoromethyl)phenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Mechanism of Action
Target of Action
The primary target of 4-Nitro-3-(trifluoromethyl)phenol, also known as TFM, is the sea lamprey (P. marinus) . It is used as a piscicide , a substance that is toxic to fish .
Mode of Action
TFM interacts with its targets by uncoupling oxidative phosphorylation . This interaction leads to a mismatch between ATP supply and demand in the lamprey, depleting glycogen stores and starving the nervous system of ATP .
Biochemical Pathways
The affected biochemical pathway is the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the primary energy currency of the cell. By uncoupling this pathway, TFM disrupts the normal energy balance in the lamprey, leading to energy depletion .
Result of Action
The result of TFM’s action is the depletion of energy stores in the target organism, leading to starvation of the nervous system of ATP . This can lead to paralysis and eventually death of the target organism .
properties
IUPAC Name |
4-nitro-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMBAFMCSYJOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021788 | |
Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
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Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] | |
Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
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Record name | 4-Nitro-3-trifluoromethylphenol | |
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Solubility |
In water, 5000 mg/L at 25 °C | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
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Vapor Pressure |
0.00133 [mmHg] | |
Record name | 4-Nitro-3-trifluoromethylphenol | |
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Product Name |
4-Nitro-3-(trifluoromethyl)phenol | |
Color/Form |
Yellow to orange crystalline solid | |
CAS RN |
88-30-2 | |
Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |
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Record name | 4-Nitro-3-trifluoromethylphenol | |
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Record name | 4-Nitro-3-(trifluoromethyl)phenol | |
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Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
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Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
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Record name | α,α,α-trifluoro-4-nitro-m-cresol | |
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Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |
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Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
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Melting Point |
76 °C | |
Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-nitro-3-(trifluoromethyl)phenol in pharmaceutical research?
A1: 4-nitro-3-(trifluoromethyl)phenol is a key precursor in the synthesis of selective androgen receptor modulators (SARMs) []. These modulators are of interest in treating a variety of conditions, including muscle wasting and prostate cancer. The compound's structure allows for further modifications to optimize the activity and selectivity of the final SARM.
Q2: How does 4-nitro-3-(trifluoromethyl)phenol contribute to the synthesis of complex molecules?
A2: This compound serves as a versatile building block in organic synthesis. A notable example is its use in the Nenitzescu indole synthesis []. This reaction allows for the preparation of substituted indoles, which are important structural motifs in pharmaceuticals and natural products.
Q3: Are there any studies exploring the application of 4-nitro-3-(trifluoromethyl)phenol beyond pharmaceutical synthesis?
A4: Yes, research has demonstrated the potential of 4-nitro-3-(trifluoromethyl)phenol in material science. It has been incorporated into the structure of hyperbranched poly(ether amine) microgels []. These microgels, decorated with platinum nanoparticles, act as microreactors and show promising catalytic activity in the reduction of aromatic nitro compounds, including 4-nitro-3-(trifluoromethyl)phenol itself.
Q4: How has 4-nitro-3-(trifluoromethyl)phenol been utilized to study molecular interactions in environmental settings?
A5: Researchers have employed 4-nitro-3-(trifluoromethyl)phenol in studies using high-resolution magic angle spinning (HR-MAS) NMR spectroscopy combined with saturation-transfer double difference (STDD) NMR []. This technique allows for the analysis of molecular interactions at the soil-water interface. Studies revealed that 4-nitro-3-(trifluoromethyl)phenol predominantly interacts with soil components through dipolar interactions, hydrogen bonding, hydrophobic associations, and potentially pi-pi interactions.
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